Product packaging for Lauryldimethylethylammonium ethyl sulfate(Cat. No.:CAS No. 3006-13-1)

Lauryldimethylethylammonium ethyl sulfate

Cat. No.: B1593877
CAS No.: 3006-13-1
M. Wt: 367.6 g/mol
InChI Key: KQPPJWHBSYEOKV-UHFFFAOYSA-M
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Description

Lauryldimethylethylammonium ethyl sulfate is a useful research compound. Its molecular formula is C18H41NO4S and its molecular weight is 367.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H41NO4S B1593877 Lauryldimethylethylammonium ethyl sulfate CAS No. 3006-13-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

dodecyl-ethyl-dimethylazanium;ethyl sulfate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H36N.C2H6O4S/c1-5-7-8-9-10-11-12-13-14-15-16-17(3,4)6-2;1-2-6-7(3,4)5/h5-16H2,1-4H3;2H2,1H3,(H,3,4,5)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQPPJWHBSYEOKV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CC.CCOS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H41NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4062775
Record name Dodecylethyldimethylammonium ethyl sulphate
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Molecular Weight

367.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3006-13-1
Record name 1-Dodecanaminium, N-ethyl-N,N-dimethyl-, ethyl sulfate (1:1)
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Record name Lauryldimethylethylammonium ethyl sulfate
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Record name 1-Dodecanaminium, N-ethyl-N,N-dimethyl-, ethyl sulfate (1:1)
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Record name Dodecylethyldimethylammonium ethyl sulphate
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Record name Dodecylethyldimethylammonium ethyl sulphate
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Record name LAURYLDIMETHYLETHYLAMMONIUM ETHYL SULFATE
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Synthetic Methodologies and Reaction Pathways

Advanced Synthetic Strategies

The synthesis of Lauryldimethylethylammonium ethyl sulfate (B86663), a quaternary ammonium (B1175870) compound (QAC), typically follows the Menshutkin reaction, which involves the alkylation of a tertiary amine. wikipedia.org In this case, the tertiary amine N,N-dimethyldodecylamine is reacted with an alkylating agent, diethyl sulfate, to yield the final product. wikipedia.orglookchem.comnih.gov While this fundamental pathway is well-established, modern synthetic chemistry has pursued advanced strategies to improve efficiency, safety, and environmental sustainability. These strategies include the adoption of green chemistry principles and the implementation of continuous manufacturing technologies like flow chemistry.

Green Chemistry Approaches in Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org In the synthesis of QACs like Lauryldimethylethylammonium ethyl sulfate, these principles are applied to address the toxicity of traditional reagents and to improve atom economy.

A significant advancement in green synthesis is the replacement of conventional alkylating agents. Traditionally, the synthesis of quaternary ammonium surfactants often employs toxic and corrosive methylating agents such as methyl halides (e.g., methyl iodide) or dimethyl sulfate. acs.orgmasterorganicchemistry.com These reactions can also produce inorganic salt byproducts that require treatment. acs.org Dimethyl carbonate (DMC) has emerged as a nontoxic, environmentally benign substitute for these hazardous reagents. acs.org DMC aligns with several core principles of green chemistry by avoiding toxic chemicals and offering higher atom efficiency. acs.org

Another green approach involves designing QACs with biodegradable linkages, such as ester or thioether bonds. rsc.org While this alters the final compound, the principle of designing for degradation to mitigate environmental persistence is a key green strategy. rsc.org Furthermore, solvent-free quaternization processes have been developed. For instance, reacting a molten tertiary amine directly with dimethylsulfate at high temperatures under an inert atmosphere eliminates the need for solvents, reducing waste and simplifying product work-up. google.com

The following table compares traditional reagents with greener alternatives in the context of QAC synthesis.

FeatureTraditional Reagents (e.g., Methyl Halides, Dimethyl Sulfate)Green Alternatives (e.g., Dimethyl Carbonate)
Toxicity & Corrosiveness High toxicity and corrosive nature. acs.orgNontoxic and less hazardous. acs.org
Byproducts Can produce inorganic salts requiring disposal. acs.orgCleaner reactions with fewer problematic byproducts.
Environmental Impact Reagents are environmentally persistent and hazardous.Considered an environmentally benign substitute. acs.org
Safety Poses significant handling and operational risks. orgsyn.orgSafer to handle and use in industrial processes. acs.org

Flow Chemistry and Continuous Manufacturing Methods

Flow chemistry, or continuous manufacturing, represents a paradigm shift from traditional batch processing. In a flow system, reactants are continuously pumped through a network of tubes, coils, or microreactors where the reaction occurs. tcichemicals.com This methodology offers significant advantages for the synthesis of QACs, including enhanced safety, precise process control, and scalability. tcichemicals.comulisboa.pt

The synthesis of quaternary ammonium salts is often exothermic. In large-scale batch reactors, localized hotspots can develop, leading to side reactions and potential safety hazards. Flow reactors, with their high surface-area-to-volume ratio, allow for highly efficient heat transfer, mitigating these risks. tcichemicals.com This precise temperature control leads to higher product purity and yield. Moreover, the small reaction volume within the reactor at any given time minimizes the potential damage from a runaway reaction. tcichemicals.com

In a typical flow synthesis for a QAC, solutions of the tertiary amine (N,N-dimethyldodecylamine) and the alkylating agent (diethyl sulfate) would be pumped from separate reservoirs, combined at a T-junction, and then passed through a heated reactor coil. google.com Key process parameters such as temperature, pressure, reactant concentrations, and residence time (the time reactants spend in the reactor) can be precisely controlled to optimize the reaction. ulisboa.ptgoogle.com For example, pressurizing the system can allow reaction temperatures to exceed the solvent's boiling point, significantly accelerating the reaction rate. tcichemicals.com The product stream emerging from the reactor can then be directed to subsequent in-line purification steps. acs.org

The benefits of using flow chemistry for QAC synthesis are summarized in the table below.

BenefitDescription
Enhanced Safety Small reaction volumes and superior heat transfer significantly reduce the risk of thermal runaways. tcichemicals.com
Improved Yield & Purity Precise control over reaction parameters (temperature, residence time) minimizes side reactions and byproduct formation. ulisboa.pt
Scalability Production can be easily scaled by running the system for longer periods or by "numbering-up" (running multiple reactors in parallel).
Automation Flow systems are readily automated, leading to high reproducibility and reduced labor costs. tcichemicals.com
Efficiency Can be integrated into a multi-step "telescoped" synthesis, where the output of one reactor flows directly into the next, eliminating intermediate work-up and purification steps. acs.org

Purification and Isolation Techniques for Research Grade Materials

Obtaining this compound of research-grade purity requires the effective removal of unreacted starting materials, byproducts, and any solvents used during the synthesis. The choice of purification method depends on the physical state of the crude product (e.g., solid, oil, or in solution) and the nature of the impurities.

A common technique for purifying solid QACs is trituration . The crude product is stirred or ground with a solvent in which the desired compound is insoluble, but the impurities are soluble. orgsyn.org For instance, unreacted N,N-dimethyldodecylamine and diethyl sulfate could be removed by washing the crude product with a non-polar solvent like anhydrous diethyl ether or hexane. orgsyn.orggoogleapis.com The purified solid is then collected by filtration and dried under reduced pressure to remove any residual solvent. orgsyn.org

Recrystallization is another powerful technique if a suitable solvent system can be found. The crude material is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility of the QAC decreases, causing it to crystallize out, leaving impurities behind in the mother liquor.

For analytical and trace-level isolation, chromatographic methods are employed. Solid-Phase Extraction (SPE) is a widely used technique for sample clean-up and purification. nih.govresearchgate.net For a compound like this compound, a C18 or an ion-exchange SPE cartridge could be used. The crude mixture is loaded onto the cartridge, which selectively retains the target compound based on its polarity or charge. Impurities are washed away with an appropriate solvent, after which the pure product is eluted from the cartridge using a different solvent. nih.gov

High-performance liquid chromatography (HPLC), particularly in preparative mode, can be used for achieving very high purity. The crude mixture is injected into a column, and the components are separated based on their differential interactions with the stationary phase, allowing for the collection of highly pure fractions of the target compound. researchgate.net The purity of the final product is typically confirmed using analytical techniques such as HPLC and mass spectrometry. tsijournals.comresearchgate.net

The table below outlines common purification techniques for research-grade QACs.

Purification TechniquePrinciple of OperationApplication for this compound
Trituration Impurities are dissolved away from the insoluble crude product using a carefully selected solvent. orgsyn.orgRemoval of unreacted N,N-dimethyldodecylamine and diethyl sulfate using non-polar solvents like diethyl ether or hexane. orgsyn.orggoogleapis.com
Recrystallization The compound is dissolved in a hot solvent and crystallizes upon cooling, leaving impurities in the solution.Effective for solid, crystalline QACs to achieve high purity by removing soluble impurities.
Solid-Phase Extraction (SPE) Components are separated based on their physical and chemical properties as they pass through a solid sorbent. researchgate.netUsed for sample clean-up and removing specific impurities prior to analysis or for small-scale purification. nih.gov
Preparative HPLC High-resolution separation of components in a mixture using liquid chromatography on a larger scale. researchgate.netUsed to obtain small quantities of ultra-pure material for research and reference standards.

Molecular Structure, Conformation, and Advanced Characterization

Spectroscopic Elucidation of Molecular Architecture

Spectroscopic methods are indispensable for elucidating the molecular structure of Lauryldimethylethylammonium ethyl sulfate (B86663), providing insights into the connectivity of atoms, the nature of chemical bonds, and the presence of functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules in solution. For Lauryldimethylethylammonium ethyl sulfate, ¹H and ¹³C NMR spectroscopy would provide a detailed map of the hydrogen and carbon atoms, respectively.

In a typical ¹H NMR spectrum of the cation, distinct signals would be expected for the protons of the lauryl chain (-(CH₂)₁₁CH₃), the two equivalent methyl groups (-N(CH₃)₂), and the ethyl group (-N-CH₂CH₃). The chemical shifts of these protons are influenced by their local electronic environment. For instance, the protons on the carbons directly attached to the positively charged nitrogen atom would be deshielded and appear at a higher chemical shift.

Similarly, the ¹³C NMR spectrum would show separate resonances for each unique carbon atom in the lauryl chain, the methyl groups, and the ethyl group attached to the nitrogen, as well as for the carbons of the ethyl sulfate anion. The chemical shifts would confirm the presence of the long alkyl chain and the specific nature of the quaternary ammonium (B1175870) head group.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for the Cation of a Quaternary Ammonium Surfactant

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
N⁺-CH₂-CH₃~3.3 - 3.5 (q)~58 - 60
N⁺-CH₂-CH₂-~3.1 - 3.3 (t)~65 - 67
N⁺-(CH₃)₂~3.0 - 3.2 (s)~50 - 52
N⁺-CH₂-CH₂ -(CH₂)₉-CH₃~1.6 - 1.8 (m)~25 - 27
-(CH₂)₉-~1.2 - 1.4 (br s)~28 - 32
-CH₂-CH₃ ~0.8 - 0.9 (t)~13 - 15
N⁺-CH₂-CH₃ ~1.2 - 1.4 (t)~7 - 9

Note: The data presented are typical values for long-chain quaternary ammonium surfactants and may vary for this compound. s = singlet, t = triplet, q = quartet, m = multiplet, br s = broad singlet.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present.

The IR spectrum of this compound would exhibit characteristic absorption bands. The C-H stretching vibrations of the alkyl chains would appear in the 2850-3000 cm⁻¹ region. The asymmetric and symmetric stretching vibrations of the S-O bonds in the ethyl sulfate anion are expected to be strong and would be observed in the 1200-1250 cm⁻¹ and 1050-1080 cm⁻¹ regions, respectively. The C-N stretching vibrations of the quaternary ammonium group typically appear in the 900-1000 cm⁻¹ range.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The C-C skeletal vibrations of the long lauryl chain would give rise to a series of bands in the fingerprint region (below 1500 cm⁻¹), which can be sensitive to the conformational order of the alkyl chain.

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation pattern. Due to the ionic nature of this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be employed.

In positive-ion mode ESI-MS, the intact cation, [C₁₂H₂₅N(CH₃)₂(C₂H₅)]⁺, would be detected, confirming its molecular weight. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition.

Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the parent ion. The fragmentation pattern of the lauryldimethylethylammonium cation would likely involve the loss of neutral alkyl groups, providing further structural confirmation. Common fragmentation pathways for quaternary ammonium cations include the loss of one of the alkyl substituents.

Impurity profiling can also be effectively carried out using MS, allowing for the detection and identification of any by-products or residual starting materials from the synthesis process.

Crystallographic and Solid-State Characterization

Crystallographic techniques provide definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Should suitable single crystals of this compound be grown, single-crystal X-ray diffraction (SCXRD) would offer an unparalleled level of structural detail. The resulting crystal structure would reveal the precise conformation of the lauryl chain, which can exist in various arrangements such as an all-trans configuration in a well-ordered crystal lattice.

The SCXRD data would also elucidate the packing of the cations and anions in the crystal lattice, detailing the nature and geometry of the intermolecular interactions, such as van der Waals forces between the alkyl chains and electrostatic interactions between the quaternary ammonium head groups and the ethyl sulfate anions.

Table 2: Hypothetical Crystallographic Data for a Quaternary Ammonium Salt

Parameter Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.5
b (Å)12.2
c (Å)35.5
α (°)90
β (°)90
γ (°)90
Volume (ų)3674.5
Z4
Density (calculated) (g/cm³)1.05

Note: This data is hypothetical and serves as an example of the type of information obtained from a single-crystal X-ray diffraction experiment.

Powder X-ray diffraction (PXRD) is a valuable technique for analyzing the crystalline nature of a bulk sample. researchgate.net The PXRD pattern is a fingerprint of the crystalline phase or phases present in the material. carleton.edu For this compound, PXRD would be used to confirm the crystallinity of the solid material and to identify its specific crystalline form (polymorph). carleton.edu

Different polymorphs of a compound have distinct crystal structures and, consequently, different PXRD patterns. Therefore, PXRD is a critical tool in polymorph screening and quality control to ensure the consistency of the solid-state form of the surfactant. The positions and intensities of the diffraction peaks in the PXRD pattern are characteristic of the unit cell dimensions and the arrangement of the molecules within the crystal lattice.

Conformational Analysis and Stereochemical Considerations

The this compound molecule consists of a positively charged quaternary ammonium cation, N-dodecyl-N-ethyl-N,N-dimethylammonium, and a negatively charged ethyl sulfate anion. The conformational flexibility of the cation, particularly the long lauryl (dodecyl) chain and the ethyl group attached to the nitrogen, is a key determinant of its surface activity and aggregation behavior.

Conformational Analysis:

The spatial arrangement of the alkyl chains around the central nitrogen atom is subject to rotational isomerism. The long dodecyl chain, being a saturated hydrocarbon chain, can adopt numerous conformations due to rotation around its carbon-carbon single bonds. These conformations can range from a fully extended, linear arrangement to more compact, folded structures.

Extended Conformation: In this arrangement, the alkyl chains, particularly the long lauryl group, are stretched out, maximizing their hydrophobic character and spatial footprint. This conformation is often favored at interfaces, such as the air-water or oil-water interface, where the hydrophobic tail can extend into the non-polar phase.

Folded (or Gauche) Conformation: The alkyl chains can also fold back upon themselves, leading to a more compact structure. This may be influenced by intramolecular van der Waals forces or interactions with the surrounding solvent molecules. In solution, a dynamic equilibrium between various extended and folded conformations is expected.

The presence of both a long lauryl chain and a shorter ethyl group on the nitrogen atom introduces asymmetry that can influence the packing of these molecules in aggregates like micelles and bilayers.

Stereochemical Considerations:

Based on its molecular structure, this compound is an achiral molecule. acs.org The central nitrogen atom is bonded to four different alkyl groups in terms of their length and composition (lauryl, ethyl, and two methyl groups). However, since two of the substituents are identical (methyl groups), the nitrogen atom is not a stereocenter. Therefore, the compound does not exhibit optical activity. acs.org

PropertyDescriptionSource
Molecular FormulaC18H41NO4S nih.govfrontiersin.orgacs.orgnih.gov
Molecular Weight367.59 g/mol acs.orgfrontiersin.orgnih.gov
ChiralityAchiral acs.org
Stereocenters0 acs.org
Key Conformational FeaturesExtended and folded conformations of the lauryl chain. scispace.com

Advanced Microscopic Techniques for Morphological Studies

The self-assembly of surfactant molecules like this compound into various organized structures (e.g., micelles, vesicles, and adsorbed layers) is fundamental to their function. Advanced microscopic techniques are indispensable for visualizing these nanoscale morphologies.

Transmission Electron Microscopy (TEM) and Cryo-TEM:

Transmission Electron Microscopy is a powerful technique for imaging the morphology of surfactant aggregates. frontiersin.orgnih.gov However, observing soft materials like surfactants can be challenging due to their low electron density and the need for high vacuum, which can alter the sample's structure. frontiersin.orgnih.gov

To overcome these challenges, several approaches are used:

Negative Staining: A heavy metal salt is used to stain the background, leaving the surfactant aggregates unstained and visible in high contrast.

Cryogenic Transmission Electron Microscopy (Cryo-TEM): This technique involves rapidly freezing a thin film of the surfactant solution in a cryogen like liquid ethane. acs.org This process, known as vitrification, preserves the native structure of the aggregates in a hydrated state, allowing for direct visualization without the artifacts of staining or drying. nih.govacs.org Cryo-TEM has been successfully used to study vesicles and micelles in various surfactant systems. acs.orgacs.org

Atomic Force Microscopy (AFM):

Atomic Force Microscopy is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of surfaces. It is particularly useful for studying the structure of surfactant layers adsorbed onto solid substrates. nih.govaps.orgcapes.gov.br

Imaging Adsorbed Layers: AFM can visualize the formation of hemimicelles, micelles, and bilayers of cationic surfactants on surfaces like mica and quartz. nih.govaps.orgcapes.gov.brnih.gov It can provide information on the size, shape, and packing of the adsorbed aggregates.

Nanomechanical Properties: AFM-based force spectroscopy can probe the mechanical properties of these surfactant layers, such as their stability and the force required to puncture them. nih.gov

The table below summarizes hypothetical findings from advanced microscopic studies on a generic lauryl-based quaternary ammonium surfactant, which could be analogous to this compound.

Microscopic TechniqueObserved MorphologiesKey FindingsPotential Source Analogy
Cryo-TEMSpherical micelles, worm-like micelles, vesiclesVisualization of aggregate shape and size distribution in vitrified solution. Transition between morphologies can be observed as a function of concentration. acs.orgnih.govacs.org
TEM with Negative StainingMicellar structures (spherical, rod-like)Enhanced contrast allows for clear imaging of aggregate shapes. A substrate-assisted method using layered double hydroxides can also aid visualization. frontiersin.orgnih.gov
AFMAdsorbed hemimicelles, cylindrical micelles, and bilayers on solid substratesCharacterization of surface aggregate structure, packing density, and the influence of substrate and surfactant concentration on morphology. nih.govaps.orgcapes.gov.brnih.gov

Intermolecular Interactions and Self Assembly Phenomena

Micellization and Critical Micelle Concentration Studies

A primary characteristic of surfactants like lauryldimethylethylammonium ethyl sulfate (B86663) is the formation of micelles in a solution. tainstruments.com This spontaneous self-assembly into larger aggregates occurs above a specific concentration threshold known as the critical micelle concentration (CMC). nih.gov The hydrophobic effect, which minimizes contact between the hydrophobic tails and the aqueous solvent, is the main driver of this process. tainstruments.com

Table 1: Thermodynamic Parameters of Micellization for Lauryldimethylethylammonium ethyl sulfate in Aqueous Solution

Thermodynamic Parameter Typical Value Range Unit
Critical Micelle Concentration (CMC) 2.0 - 3.0 mmol/L
Standard Gibbs Free Energy (ΔG°m) -15 to -20 kJ/mol
Standard Enthalpy (ΔH°m) -1 to -5 kJ/mol

Note: These values are illustrative and can vary based on experimental conditions and measurement techniques.

The solvent composition significantly impacts the self-assembly of this compound. The addition of electrolytes, such as sodium chloride, typically lowers the CMC. The salt's ions shield the electrostatic repulsion between the positively charged surfactant headgroups, facilitating micelle formation at lower concentrations. nih.gov The effect of organic cosolvents, like short-chain alcohols, is more complex. For instance, ethanol (B145695) can decrease the CMC of some surfactants at lower concentrations by favoring micelle formation. chemijournal.com However, at higher concentrations, it can increase the CMC by improving the solubility of individual surfactant monomers. chemijournal.com

Adsorption and Interface Behavior

The surface-active properties of this compound lead to its accumulation at interfaces, such as air-water and solid-liquid boundaries. This adsorption is key to its function in various applications.

The adsorption of this compound onto solid surfaces is governed by a combination of forces, including electrostatic and hydrophobic interactions. nih.gov On negatively charged surfaces like silica (B1680970), the primary attraction is electrostatic between the cationic headgroup and the surface. dur.ac.uk As concentration increases, a monolayer forms, and further increases can lead to bilayer formation through hydrophobic tail interactions. This adsorption process can be very slow, sometimes taking hours to reach equilibrium. rsc.org On hydrophobic surfaces, adsorption is mainly driven by the hydrophobic effect, with the lauryl chains adsorbing to minimize water contact. The curvature of the solid surface can also influence the free energy of adsorption. researchgate.net

This cationic surfactant is effective at lowering the surface tension of water and the interfacial tension between water and immiscible liquids. At the air-water interface, the surfactant molecules align with their hydrophobic tails towards the air, reducing surface tension. This reduction continues until the CMC is reached, at which point the surface becomes saturated, and the surface tension remains at a minimum value. researchgate.net A similar mechanism reduces the interfacial tension between water and an oil phase, promoting the formation of emulsions. mdpi.com

Table 2: Representative Surface and Interfacial Tension Data

Concentration Surface Tension (mN/m) Interfacial Tension vs. Hydrocarbon (mN/m)
Below CMC Decreases with concentration Decreases with concentration

Note: Values are approximate and depend on specific conditions and the nature of the oil phase.

Interaction with Polymeric Systems and Colloids

This compound interacts with various polymers and colloidal particles, leading to the formation of complex assemblies.

With oppositely charged polymers (polyanions), strong electrostatic interactions drive the formation of polymer-surfactant complexes. nih.goved.ac.uk Surfactant molecules bind to the polymer, and at higher concentrations, can form micelle-like aggregates along the polymer chain. figshare.com This can significantly alter the solution's properties. Interactions with nonionic polymers are generally weaker and driven by hydrophobic forces.

The adsorption of the surfactant onto colloidal particles can modify their surface charge and stability. For negatively charged colloids, this can lead to charge neutralization and potential flocculation, or charge reversal and re-stabilization at higher surfactant concentrations.

Polyelectrolyte-surfactant complexes as a platform for controlled delivery of poorly soluble drugs - ScienceDirect (2018-09-01) The association of oppositely charged polyelectrolytes and surfactants in aqueous solutions has been a subject of great interest in recent years. This is due to the wide range of applications of polyelectrolyte-surfactant complexes (PESCs) in various fields, such as detergency, cosmetics, paint formulation, and drug delivery. The formation of PESCs is driven by the electrostatic attraction between the charged groups of the polyelectrolyte and the surfactant, which leads to the formation of a complex with a well-defined structure. The structure of the PESCs can be controlled by varying the properties of the polyelectrolyte and the surfactant, such as their charge density, molecular weight, and architecture. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG713z6t0J74Xy8_yI35l_N5_qO824G96L19YJq-L9i441kU9w8j-vXyXm2lP6-b072899Q-P5W_w_5g-16L-g54L_g==

Polyelectrolyte-Surfactant Complexes: From Fundamentals to Applications - MDPI (2022-04-20) Polyelectrolyte-surfactant complexes (PESCs) are formed by the association of oppositely charged ed polyelectrolytes and surfactants in aqueous solutions. The formation of PESCs is a complex process that is influenced by a number of factors, including the properties of the polyelectrolyte and the surfactant, the ionic strength of the solution, and the temperature. The structure of PESCs can vary from simple soluble complexes to large, insoluble precipitates. The properties of PESCs can be tailored by controlling the conditions under which they are formed. 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Advanced Applications in Materials Science and Engineering

Polymer Additives and Compatibilizers

Quaternary ammonium (B1175870) compounds (QACs) with long alkyl chains, such as lauryldimethylethylammonium ethyl sulfate (B86663), are recognized for their surfactant properties, which can be leveraged to modify the bulk and surface characteristics of polymers. mdpi.comspecialchem.com While direct research focusing exclusively on lauryldimethylethylammonium ethyl sulfate as a polymer additive is limited, its function can be inferred from the well-documented behavior of similar QACs. mdpi.comnih.gov As a cationic surfactant, it can be employed as an antistatic agent, reducing the buildup of static charge on polymer surfaces. specialchem.comspecialchem.com

The miscibility of polymer blends, which are mixtures of two or more polymers, is often poor due to unfavorable thermodynamics. Compatibilizers are additives that improve the miscibility and interfacial adhesion between the polymer phases. Quaternary ammonium salts can act as compatibilizers due to their amphiphilic nature, possessing both a hydrophilic polar head and a hydrophobic non-polar tail. mdpi.com

In the context of this compound, the long lauryl (dodecyl) chain provides hydrophobicity, enabling interaction with non-polar polymer chains, while the charged quaternary ammonium head can interact with polar polymers or fillers. This dual interaction can effectively lower the interfacial tension between immiscible polymer phases, leading to finer and more stable morphologies. This, in turn, can enhance the mechanical properties of the resulting polymer blend.

This compound can function as a surface modification agent for fillers. mdpi.com The cationic head of the molecule can adsorb onto the negatively charged surfaces of fillers like clay or silica (B1680970), while the long lauryl tail extends into the polymer matrix, creating a more compatible interface. mdpi.com This "like-dissolves-like" interaction improves the dispersion of the filler within the polymer and enhances the interfacial adhesion, leading to improved mechanical properties such as tensile strength and modulus. Research on other long-chain QACs has demonstrated their effectiveness in modifying the surface of fillers to improve their compatibility with polymer matrices. mdpi.com

Functional Coatings and Surface Modification Agents

The surfactant nature of this compound makes it a valuable component in the formulation of functional coatings and as a surface modification agent. researchgate.net Its ability to adsorb at interfaces and alter surface properties is key to these applications.

This compound has been identified as a component in electrolytic tin plating baths. In this application, it functions as a surface-active agent, influencing the deposition of the tin layer. Surfactants in plating solutions can modify the crystal growth of the deposited metal, leading to a more uniform and finer-grained coating. They can also help to wet the substrate surface, ensuring even coverage and preventing defects. The presence of such additives is crucial for achieving specific coating properties required in electronic applications.

The adhesion of this compound to surfaces is primarily driven by electrostatic interactions and hydrophobic effects. As a cationic surfactant, its positively charged quaternary ammonium group is attracted to negatively charged surfaces. This electrostatic attraction is a primary mechanism for its adsorption onto various substrates.

Once adsorbed, the long lauryl chains can interact with each other and with other non-polar molecules through van der Waals forces. This can lead to the formation of a hydrophobic layer on the surface, which can alter its wetting characteristics and provide a barrier against moisture. The specific orientation of the adsorbed molecules will depend on the nature of the surface and the concentration of the surfactant.

Table 2: Surface Interaction Properties of this compound

Interaction Type Description Consequence for Coatings
Electrostatic Attraction The cationic head group adsorbs onto negatively charged substrates. Promotes strong adhesion to a variety of materials.
Hydrophobic Interactions The long lauryl chains create a non-polar interface. Can impart water-repellent properties to the surface.

Catalyst Development and Phase Transfer Catalysis

Phase transfer catalysis (PTC) is a powerful technique used to facilitate reactions between reactants that are located in different immiscible phases, typically an aqueous phase and an organic phase. Quaternary ammonium salts are widely used as phase transfer catalysts. researchgate.net

Table 3: Predicted Performance of this compound in Phase Transfer Catalysis

Catalyst Property Relevance to this compound Impact on Catalytic Activity
Cation Lipophilicity The C12 lauryl chain provides significant lipophilicity. Enhances the transfer of anions from the aqueous to the organic phase.
Anion Exchange The quaternary ammonium cation can pair with various anions. Potentially applicable to a wide range of PTC reactions.

Applications in Separation Technologies

The surfactant properties of this compound, arising from its amphiphilic structure, make it a candidate for use in various separation technologies. These applications primarily exploit its ability to form micelles in aqueous solutions.

One of the prominent applications of surfactants in membrane separations is Micellar-Enhanced Ultrafiltration (MEUF) . This technique is employed to remove dissolved organic or inorganic pollutants from aqueous streams that are too small to be retained by conventional ultrafiltration membranes. mdpi.com

The process involves adding a surfactant to the wastewater at a concentration above its critical micelle concentration (CMC). Above the CMC, surfactant molecules aggregate to form micelles. These micelles can then entrap or bind pollutants. The resulting solution, containing the much larger micelle-pollutant aggregates, is then passed through an ultrafiltration membrane. The membrane's pores are small enough to retain the micelles, thus separating the pollutants from the water. mdpi.comnih.gov

Although specific studies detailing the use of this compound in MEUF are scarce, its properties suggest it could be a suitable candidate. As a cationic surfactant, it would be particularly effective in binding and removing anionic pollutants, such as certain dyes or metal-anion complexes, through electrostatic interactions. mdpi.com

Table 2: Potential Performance of this compound in MEUF

Pollutant TypePredicted Mechanism of RemovalPotential Efficiency
Anionic Organic DyesElectrostatic binding to the cationic headgroup and solubilization within the micelle.High, due to strong electrostatic attraction.
Heavy Metal Anions (e.g., chromate, arsenate)Ion pairing with the quaternary ammonium cation.Moderate to high, dependent on pH and ionic strength.
Hydrophobic Organic CompoundsSolubilization within the hydrophobic core of the micelles.Moderate, dependent on the compound's hydrophobicity.

This table is based on the general principles of MEUF and the known behavior of cationic surfactants, as specific experimental data for this compound is not widely reported.

This compound can be utilized in liquid-liquid extraction processes, particularly in a technique known as cloud point extraction (CPE) . CPE is considered an environmentally friendly alternative to traditional extraction methods that use large volumes of volatile organic solvents. mdpi.comresearchgate.netresearchgate.net This method is typically used with non-ionic surfactants, but can be adapted for ionic surfactants through the addition of salts. mdpi.com

The principle of CPE relies on the phase behavior of surfactant solutions. When an aqueous solution of certain surfactants is heated above a specific temperature, known as the cloud point, it separates into two phases: a surfactant-rich phase of a small volume and a dilute aqueous phase. mdpi.com Pollutants that have been solubilized within the surfactant micelles become concentrated in the small volume of the surfactant-rich phase, thus achieving extraction and preconcentration. researchgate.net

The solubilization capacity of a surfactant is crucial for the efficiency of CPE. This compound, with its long hydrocarbon tail, is expected to effectively solubilize nonpolar and weakly polar organic compounds within its micellar core. mdpi.comnih.gov This phenomenon is driven by hydrophobic interactions between the solute and the inner part of the micelle. The solubilization of hydrophobic dyes, for example, is a well-studied process where surfactant micelles encapsulate the dye molecules, increasing their apparent solubility in water. mdpi.comnih.gov

While specific data on the cloud point and extraction efficiency of this compound is not available, its structural similarity to other cationic surfactants suggests it could be employed in such "green" extraction methodologies for the preconcentration of various organic and inorganic analytes prior to their determination.

Mechanistic Studies of Interfacial and Bulk Phase Activity

Molecular Dynamics and Kinetic Studies at Interfaces

For instance, MD simulations of sodium lauryl ether sulfate (B86663) (SLES) at an air-water interface reveal the dynamics of surfactant arrangement. researchgate.net These simulations show that the hydrophobic lauryl tails orient themselves away from the water phase, extending into the air, while the hydrophilic sulfate headgroups remain solvated in the water. This orientation is fundamental to the surfactant's ability to reduce surface tension.

Kinetic studies at interfaces, often coupled with MD simulations, can elucidate the timescale of surfactant adsorption and the formation of interfacial films. For related ionic surfactants, it has been observed that they can form stable adsorption layers at oil-water interfaces, significantly influencing the interfacial properties. researchgate.net The dynamics of these processes are crucial for applications such as emulsification and foaming.

Role of Hydrophobic and Electrostatic Interactions in Material Interfaces

The dual nature of lauryldimethylethylammonium ethyl sulfate, possessing a long hydrophobic lauryl tail and a charged headgroup, dictates its interactions at material interfaces.

Hydrophobic Interactions: The C12 lauryl chain is the primary driver for the adsorption of the cation onto non-polar surfaces. In aqueous environments, the hydrophobic tails are expelled from the bulk water and preferentially associate with hydrophobic surfaces to minimize the disruption of the water's hydrogen-bonding network. This phenomenon is a key factor in the compound's function as a wetting agent and detergent.

Studies on similar quaternary ammonium (B1175870) surfactants have shown that the combination of these interactions leads to the formation of self-assembled structures, such as monolayers or bilayers, on various substrates. The specific orientation and packing of the adsorbed molecules are influenced by the surface charge density and the hydrophobicity of the substrate.

Mechanistic Investigations of Surface Wetting and Spreading

The ability of a this compound solution to wet and spread over a surface is a direct consequence of its ability to lower the surface tension of the liquid and the interfacial tension between the liquid and the solid.

The mechanism involves the rapid migration of the surfactant molecules to the advancing liquid front. As the surfactant adsorbs at the solid-liquid and liquid-air interfaces, it reduces the contact angle of the droplet on the surface. A lower contact angle corresponds to better wetting. The efficiency of this process is dependent on the concentration of the surfactant up to its critical micelle concentration (CMC), above which the surface tension remains relatively constant.

The spreading of the solution is also influenced by the nature of the surface. On high-energy, hydrophilic surfaces, the polar headgroups of the surfactant can interact favorably, promoting wetting. On low-energy, hydrophobic surfaces, the hydrophobic tails drive the adsorption, which can also lead to enhanced spreading.

Charge Transport and Ionic Conductivity in Condensed Phases

As an ionic compound, this compound can be considered an ionic liquid, particularly if its melting point is below 100°C. In the molten state or when dissolved in a polar solvent, it dissociates into lauryldimethylethylammonium cations and ethyl sulfate anions, which can move under the influence of an electric field, thus conducting electricity.

The ionic conductivity is dependent on several factors, including temperature, viscosity, and the concentration of charge carriers. In the condensed phase, the mobility of the ions is hindered by their size and the electrostatic interactions between them.

The following table presents representative ionic conductivity data for a related ionic liquid, highlighting the typical range of values observed.

CompoundTemperature (°C)Ionic Conductivity (S/m)
1-ethyl-3-methylimidazolium ethyl sulfate250.3 - 0.5
1-ethyl-3-methylimidazolium ethyl sulfate500.8 - 1.2
1-ethyl-3-methylimidazolium ethyl sulfate751.5 - 2.0

Note: The data presented is for an analogous ionic liquid and serves as an illustrative example of the expected range of ionic conductivity.

Environmental Disposition and Transformation Pathways

Adsorption and Sorption Mechanisms in Environmental Matrices

The environmental disposition of QACs is largely governed by their strong tendency to sorb to solids. researchgate.net As a cationic surfactant, the positively charged nitrogen head of Lauryldimethylethylammonium ethyl sulfate (B86663) is expected to readily bind to negatively charged surfaces prevalent in the environment, such as clay minerals and organic matter in soil and sediment. researchgate.netresearchgate.net

Research on dodecyltrimethylammonium (B156365) chloride (DTAC), a structurally similar C12 QAC, shows that sorption to agricultural soils is a rapid process, reaching equilibrium within 120 minutes. nih.gov The primary mechanism is physical sorption dominated by ion exchange. nih.goveduhk.hk The affinity for sorption is strongly influenced by the properties of the environmental matrix. Key findings from studies on analogous compounds include:

Clay Content: Soil clay content is a predominant factor in the sorption of DTAC, with higher clay content leading to stronger adsorption. nih.goveduhk.hk

pH: Lower pH values can lead to higher mobility of the compound in soils. nih.gov

Organic Carbon: For many cationic surfactants, the fraction of soil organic carbon is a key factor influencing sorption, although for some QACs, cation exchange capacity shows a more direct correlation. scilit.commdpi.comacs.org

Ionic Strength: The presence of other ions in the solution significantly affects sorption, with anions promoting and cations inhibiting the process for DTAC. nih.goveduhk.hk

The strong adsorption to soil, sludge, and sediment particles is a critical pathway for the removal of QACs from the water column. researchgate.net This process, however, also leads to their accumulation in solid matrices like wastewater sludge and river sediments, where concentrations can be significantly higher than in the surrounding water. researchgate.netresearchgate.net While this sorption reduces the immediate bioavailability and toxicity of the compounds in the water phase, it also creates a reservoir from which they can potentially be released over time, increasing their persistence. researchgate.net

ParameterFinding for Analogous C12 QACsImplication for Lauryldimethylethylammonium ethyl sulfate
Sorption Kinetics Reaches equilibrium in soils within 120 minutes. nih.govLikely to rapidly partition from water to solid phases.
Primary Mechanism Ion exchange and physical sorption. nih.goveduhk.hkStrong binding to negatively charged soil and sediment.
Key Soil Property Clay content is a dominant factor. nih.goveduhk.hkHigher potential for retention in clay-rich soils.
Effect of pH Higher mobility at lower pH. nih.govIncreased potential for leaching in acidic soils.

Biodegradation Pathways and Microbial Transformation

While QACs are known for their biocidal properties, they are susceptible to biodegradation, primarily under aerobic conditions. researchgate.netnih.gov The structure of the QAC plays a significant role in its degradability, with biodegradability generally decreasing with an increasing number of alkyl chains and, within a homologous series, inversely proportional to the alkyl chain length. mst.dk

Studies on alkyltrimethylammonium salts, which are structurally related to this compound, indicate that they are ultimately biodegradable in activated sludge. nih.govcapes.gov.br The process is complex and depends on the specific microbial consortia present, the concentration of the compound, and other environmental factors. nih.gov

The initial and most critical step in the biodegradation of many long-chain QACs is N-dealkylation, which involves the cleavage of the long alkyl chain from the nitrogen atom. jst.go.jpnih.gov This step significantly reduces the toxicity of the compound. nih.gov

For alkyltrimethylammonium salts, the biodegradation pathway has been shown to proceed as follows:

N-dealkylation: The parent QAC is degraded to a tertiary amine (trimethylamine) and a long-chain fatty acid (e.g., dodecanoate). jst.go.jp

Further Degradation: The trimethylamine (B31210) is subsequently degraded to dimethylamine (B145610) and then methylamine. nih.govcapes.gov.brjst.go.jp The long-chain fatty acid can serve as a carbon and energy source for the bacteria. jst.go.jp

These intermediates, such as trimethylamine, typically disappear rapidly in activated sludge environments, indicating that complete mineralization can occur. nih.govcapes.gov.brjst.go.jp It is important to note that the ethyl sulfate anion is reported to be stable against bacterial degradation in some contexts, suggesting it may persist in the environment longer than the cationic portion of the molecule. nih.govacs.org

Parent Compound (Analogue)Initial Degradation StepIdentified Degradation Products
Dodecyltrimethylammonium Bromide (DTAB)N-dealkylation jst.go.jpTrimethylamine (TMA), Dimethylamine (DMA), Dodecanoate jst.go.jp
Alkyltrimethylammonium SaltsN-dealkylation nih.govcapes.gov.brTrimethylamine, Dimethylamine, Methylamine nih.govcapes.gov.br

The cleavage of the C-N bond in QACs is an enzymatic process. Research has identified specific types of enzymes responsible for the initial dealkylation step in analogous compounds. Amine oxidases and monooxygenases are implicated in the degradation of QACs like benzalkonium chlorides (BACs) and tetradecyltrimethylammonium bromide. nih.gov For instance, a microbial community exposed to BACs showed upregulation of a putative amine oxidase gene, which was then confirmed to be functionally capable of initiating BAC degradation. nih.gov This enzymatic action breaks down the parent QAC into less toxic by-products. nih.gov The process often involves cooperative interactions within the microbial community, where different species may be responsible for degrading the various intermediate products. nih.gov

Photodegradation and Chemical Oxidation Pathways

Photodegradation is another potential pathway for the transformation of QACs in the environment, although its efficiency can be limited. Many QACs, likely including this compound, lack functional groups that absorb light strongly within the solar spectrum, making direct photolysis an insignificant process. rsc.orgrsc.org

Advanced Oxidation Processes (AOPs), which generate highly reactive species like hydroxyl radicals, are effective in degrading cationic surfactants. researchgate.net Photocatalytic degradation using catalysts like titanium dioxide (TiO2) or zinc oxide (ZnO) under UV light has been shown to efficiently remove various cationic surfactants from water. researchgate.netresearchgate.netrsc.org The efficiency of this process is generally higher for cationic surfactants compared to anionic or non-ionic ones. researchgate.net

Environmental Transport and Distribution Modeling

Predicting the movement and distribution of chemicals like this compound in the environment relies on fate and transport models. cdc.govnih.gov These models integrate the physicochemical properties of the compound with the characteristics of the environmental system to simulate its behavior over time and space. nih.govmdpi.com

For QACs, key parameters in such models include their sorption coefficients (like Koc), water solubility, and degradation rates. researchgate.net Given the strong tendency of QACs to sorb to solids, models must accurately represent the partitioning between water, soil, and sediment phases. researchgate.net The transport of these compounds is often linked to the movement of the particles to which they are adsorbed.

Modeling approaches can range in complexity:

Screening-Level Models: These use simplified equations, such as the soil-water distribution coefficient (Kd), to estimate the partitioning of a contaminant and its potential to leach into groundwater. mdpi.com

Comprehensive Models: More complex models solve multiple equations simultaneously to account for various transport mechanisms (e.g., advection, dispersion) and transformation processes (e.g., sorption, biodegradation) in different environmental compartments. mdpi.com

For cationic surfactants, modeling their transport in unsaturated soils must consider their interaction with the air-water interface, which can significantly retard their movement. rsc.org The development of risk maps for hazardous liquid transport often involves modeling potential leakage scenarios, considering terrain, infiltration, and flow parameters to predict the impacted area. rsc.orgmdpi.com Due to the lack of specific experimental data for this compound, any modeling effort would have to rely on parameters derived from structurally similar QACs.

Analytical Method Development for Research Applications

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating the components of a mixture. For an ionic compound like Lauryldimethylethylammonium ethyl sulfate (B86663), different chromatographic approaches are necessary to analyze the cation and anion.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of the Lauryldimethylethylammonium cation, as quaternary ammonium (B1175870) compounds (QACs) are generally non-volatile. american.edu The analysis of QACs by reverse-phase HPLC can be challenging due to their surfactant nature, which includes both hydrophobic (the lauryl chain) and hydrophilic (the charged nitrogen) moieties. tandfonline.com

Several HPLC methods have been developed for various QACs that are applicable to the Lauryldimethylethylammonium cation. tandfonline.comrsc.org Common approaches include reverse-phase chromatography, often with specialized columns or mobile phase additives to improve peak shape and retention. rsc.orgnih.gov Ion-exchange chromatography is another powerful approach, where the inherent positive charge of the quaternary amine is used to achieve separation from other matrix components. tandfonline.com Polystyrene-divinylbenzene columns have also been effectively used for HPLC analysis of QACs. acs.org Detection can be accomplished using detectors like Diode Array Detection (DAD) or Evaporative Light Scattering Detection (ELSD), the latter being useful as QACs lack a strong chromophore. tandfonline.comnih.gov

Table 1: Representative HPLC Conditions for Quaternary Ammonium Cation Analysis

Stationary Phase Mobile Phase Detector Reference
CAPCELL PAK CR 1:4 Acetonitrile and 50 mmol L⁻¹ ammonium formate (B1220265) with 0.1% formic acid (gradient) Mass Spectrometry rsc.org
Cation-Exchange Column Not specified Evaporative Light Scattering Detector (ELSD) tandfonline.com
Reverse-Phase Column Organic solvent with ion-pairing agent Diode Array Detector (DAD) nih.gov

Direct analysis of intact quaternary ammonium salts by Gas Chromatography (GC) is generally not feasible due to their ionic nature and lack of volatility. american.edu However, GC methods have been developed that rely on the thermal degradation of the QAC in the heated GC injector port. american.eduresearchgate.netnih.gov This technique, known as pyrolysis GC, involves a Hofmann elimination reaction where the QAC decomposes to form a volatile tertiary amine. american.edu In the case of the Lauryldimethylethylammonium cation, this would yield volatile products that can be separated on a GC column.

This approach allows for the determination of the chemical composition, including the length of the carbon chains attached to the nitrogen atom. american.edu The resulting tertiary amines produce sharp, well-defined peaks and can be detected by a Flame Ionization Detector (FID) or identified using a mass spectrometer (GC-MS). american.edugoogle.com

Table 2: Principles of GC Analysis for Quaternary Ammonium Cations

Technique Key Principle Typical Injector Temp. Detector Reference
Pyrolysis GC Hofmann elimination in the hot injector port to form volatile tertiary amines. >250 °C GC/MS american.edu
Pyrolysis GC/MS Pyrolytic conversion into volatile species for simultaneous cation and anion analysis. Not specified GC/MS researchgate.netnih.gov

Ion Chromatography (IC) is a versatile and powerful technique for the determination of inorganic and organic ions in various samples. eag.com It is the method of choice for quantifying the ethyl sulfate anion. thermofisher.com The technique utilizes the intrinsic affinity of an ion for a stationary phase (a porous solid support with charge-bearing functional groups) and a liquid eluent. eag.com Ions in the sample are separated based on their interactions with the ion-exchange column and are typically detected via a conductivity detector. eag.com

For the analysis of ethyl sulfate, IC methods have been developed that can effectively separate it from other common anions, such as chloride and sulfate, which might be present as impurities. thermofisher.comthermofisher.com The use of an eluent generator can improve reproducibility by precisely producing the carbonate/bicarbonate eluent required for separation. thermofisher.com

Table 3: Ion Chromatography Conditions for Ethyl Sulfate Anion Analysis

Stationary Phase Eluent Detection Reference
Dionex IonPac AS12A Carbonate/Bicarbonate Suppressed Conductivity thermofisher.com
Dionex IonPac AS14A or AS18 Carbonate/Bicarbonate Suppressed Conductivity thermofisher.com

Mass Spectrometric Identification and Profiling

Mass spectrometry (MS) is an indispensable tool for the structural analysis and confirmation of chemical compounds. When coupled with chromatographic separation (LC-MS or GC-MS), it provides a high degree of sensitivity and selectivity. nih.govchromatographyonline.com

Tandem mass spectrometry (MS/MS) is a highly specific and sensitive technique used for the structural elucidation and quantification of target analytes, even in complex matrices. rsc.orgnih.gov The method involves selecting a specific precursor ion (the molecular ion of the analyte), subjecting it to fragmentation, and then detecting the resulting product ions. This process provides a characteristic fragmentation pattern that serves as a structural fingerprint.

For Lauryldimethylethylammonium ethyl sulfate, MS/MS analysis would be performed separately on the cation and the anion, typically using LC-MS/MS.

Cation Analysis (Positive Ion Mode): The Lauryldimethylethylammonium cation would be detected as a precursor ion [M]⁺. Fragmentation would lead to characteristic product ions resulting from the loss of alkyl groups.

Anion Analysis (Negative Ion Mode): The ethyl sulfate anion is readily analyzed by LC-MS/MS. nih.govnih.gov The precursor ion is the deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 125. nih.govnih.gov It fragments into two principal product ions: m/z 97, corresponding to the bisulfate ion [HSO₄]⁻, and m/z 80, corresponding to the sulfur trioxide radical anion [SO₃]⁻•. nih.govnih.gov These specific transitions are widely used for the confirmatory analysis of ethyl sulfate. nih.govnih.govnih.gov

Table 4: Representative MS/MS Transitions for Analyte Identification

Analyte Ionization Mode Precursor Ion (m/z) Key Product Ion(s) (m/z) Reference
Lauryldimethylethylammonium Positive ESI 242.3 (Calculated) Dependent on fragmentation pattern rsc.orgnih.gov

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass of an ion with very high accuracy (typically below 5 ppm error). uci.eduresearchgate.net This precision allows for the determination of an analyte's elemental composition and is a definitive tool for confirming the identity of unknown compounds. uci.edumeasurlabs.com Analyzers such as Time-of-Flight (TOF) or Orbitrap are commonly used to achieve high resolution. researchgate.netmeasurlabs.com

For this compound, HRMS would provide unambiguous confirmation of the elemental formulas for both the cation and the anion. acs.orgacs.org By comparing the experimentally measured accurate mass to the calculated theoretical mass, the molecular formula can be confidently assigned. uci.edu This is particularly useful for distinguishing the target compound from other potential isobaric interferences (molecules with the same nominal mass but different elemental formulas).

Table 5: Theoretical Exact Masses for HRMS Confirmation

Ion Molecular Formula Calculated Exact Mass (m/z) Reference
Lauryldimethylethylammonium Cation [C₁₆H₃₆N]⁺ 242.2848 acs.orgacs.org

Electrophoretic Separation Methods

Capillary electrophoresis (CE) stands out as a powerful technique for the analysis of charged molecules like this compound. Its high resolution, efficiency, and minimal solvent consumption make it an attractive alternative to traditional chromatographic methods.

One of the primary challenges in the CE analysis of long-chain QACs is their tendency to adsorb to the negatively charged inner surface of the fused silica (B1680970) capillaries. This adsorption can lead to poor peak shape, low reproducibility, and even capillary blockage. To address this, several strategies have been developed, with non-aqueous capillary electrophoresis (NACE) showing significant promise. google.com

In a representative NACE method for a C12 QAC, an uncoated fused quartz capillary is used with a non-aqueous background electrolyte (BGE). google.com The BGE typically consists of a mixture of organic solvents, such as methanol (B129727) and acetonitrile, with additives to control the separation selectivity and reduce analyte-wall interactions. google.com Indirect UV detection is often employed for QACs that lack a strong chromophore, which is the case for this compound. google.com

Micellar electrokinetic chromatography (MEKC), a mode of CE, is another valuable technique. In MEKC, surfactants are added to the BGE above their critical micelle concentration to form micelles. The separation is then based on the differential partitioning of the analyte between the micelles (a pseudo-stationary phase) and the surrounding aqueous buffer (the mobile phase). This allows for the separation of both charged and neutral analytes and can be optimized by adjusting the type and concentration of the surfactant, pH, and buffer composition.

Table 1: Representative Capillary Electrophoresis Parameters for the Analysis of a C12 Quaternary Ammonium Compound

ParameterCondition
Capillary Uncoated fused silica, 50 µm i.d., 50.2 cm total length
Background Electrolyte 2 mmol/L sodium acetate, 2 mmol/L trifluoroacetic acid, 16 mmol/L dodecyl dimethyl benzyl (B1604629) ammonium chloride in MeOH/ACN (90:10, v/v)
Separation Voltage 7 kV
Detection Indirect UV at 214 nm
Injection Hydrodynamic
Capillary Conditioning Flush with 1 mol/L NaOH, water, and BGE between runs

Data adapted from a method for dodecyltrimethylammonium (B156365) bromide. google.com

Sample Preparation and Matrix Effects in Complex Systems

The analysis of this compound in complex matrices, such as environmental samples (wastewater, soil) or biological fluids, necessitates efficient sample preparation to remove interfering substances and enrich the analyte of interest. The choice of sample preparation technique is critical to minimize matrix effects, which can suppress or enhance the analyte signal, leading to inaccurate quantification.

Solid-Phase Extraction (SPE) is a widely used technique for the preconcentration and cleanup of QACs from aqueous samples. For cationic surfactants like this compound, polymeric sorbents are often effective. The selection of the appropriate SPE sorbent and elution solvent is crucial for achieving high recovery. For instance, polymeric cartridges can be used to extract QACs from seawater, with subsequent elution using an appropriate organic solvent. A recent study on various QACs in wastewater demonstrated good recoveries (101–111%) using Strata-X cartridges with an acidified methanol elution.

Liquid-Liquid Extraction (LLE) is another common technique, particularly for samples with high levels of interfering substances. This method involves partitioning the analyte between two immiscible liquid phases.

Matrix Effects are a significant concern in the analysis of QACs, especially when using sensitive detection methods like mass spectrometry. Co-eluting matrix components can interfere with the ionization of the target analyte in the ion source, leading to either signal suppression or enhancement. The extent of the matrix effect can vary significantly depending on the sample type and the cleanliness of the extract. For example, influent wastewater samples typically exhibit stronger matrix effects than effluent samples due to a higher concentration of organic matter.

To mitigate matrix effects, several strategies can be employed:

Thorough Sample Cleanup: Effective SPE or LLE protocols are the first line of defense.

Method Optimization: Adjusting chromatographic or electrophoretic conditions to separate the analyte from interfering matrix components.

Use of Internal Standards: Stable isotope-labeled internal standards that co-elute with the analyte can help to compensate for matrix effects.

Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the sample can also help to correct for matrix effects.

Table 2: Representative Recovery Data for Quaternary Ammonium Compounds from Wastewater Samples using Solid-Phase Extraction

Analyte ClassSample TypeRecovery (%)
Alkyltrimethylammonium compoundsWastewater Influent89 - 105
Dialkyldimethylammonium compoundsWastewater Influent92 - 110
Benzalkonium compoundsWastewater Influent95 - 111
Alkyltrimethylammonium compoundsWastewater Effluent98 - 108
Dialkyldimethylammonium compoundsWastewater Effluent97 - 112
Benzalkonium compoundsWastewater Effluent99 - 114

Data is representative for the class of compounds and adapted from studies on QAC analysis in complex matrices.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure of molecules, which in turn governs their reactivity and intermolecular interactions. For cationic surfactants like Lauryldimethylethylammonium ethyl sulfate (B86663), these calculations can predict charge distribution, molecular orbital energies, and electrostatic potentials, all of which are crucial for understanding their function.

Research on analogous compounds, such as dodecyltrimethylammonium (B156365), has employed various quantum methods to determine atomic partial charges. nih.govresearchgate.net These studies reveal that the positive charge is not solely localized on the nitrogen atom of the quaternary ammonium (B1175870) headgroup but is delocalized over the adjacent alkyl groups. nih.govresearchgate.net For instance, methods like Natural Population Analysis (NPA) and those deriving charges from the electrostatic potential have been used to model the charge distribution along the alkyl chain. nih.govresearchgate.net It is consistently found that the positive charge extends over the first few carbon atoms of the hydrophobic tail. nih.govresearchgate.net This charge delocalization is a key factor in how the surfactant headgroup interacts with water molecules, counterions, and other interfaces.

Table 1: Comparison of Calculated Properties for a Model Quaternary Ammonium Cation *

PropertyMethodFindingReference
Atomic Partial ChargesQuantum Methods (CHELP, CHELPG, MK, NPA)Positive charge is delocalized over the nitrogen and the first few alkyl groups of the tail. nih.govresearchgate.net
Electrostatic PotentialMapped on Isodensity SurfaceProvides a visual representation of charge distribution, corroborating the delocalization of the positive charge. nih.govresearchgate.net
Dipole MomentDFT CalculationsInfluences the orientation and interaction of the surfactant molecule in electric fields and at interfaces. researchgate.net
HOMO-LUMO EnergiesDFT CalculationsThe energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are indicative of the molecule's chemical reactivity and kinetic stability. researchgate.net

Note: This table is illustrative and based on findings for structurally similar quaternary ammonium surfactants.

Molecular Dynamics Simulations of Interfacial Behavior

Molecular dynamics (MD) simulations are a powerful computational technique used to study the behavior of molecules and their assemblies at the atomic level over time. rsc.org For surfactants, MD simulations are particularly valuable for investigating their behavior at interfaces, such as the air-water or oil-water interface, which is central to their function in various applications.

Simulations of cationic surfactants similar to Lauryldimethylethylammonium ethyl sulfate, like dodecyltrimethylammonium chloride (DTAC), have provided detailed insights into their interfacial properties. researchgate.nettandfonline.com These simulations can model the adsorption of surfactant molecules at the interface, the formation of monolayers, and their effect on interfacial tension. rsc.orgresearchgate.net For instance, MD studies have shown that cationic surfactants orient themselves at the oil-water interface with their hydrophobic tails penetrating the oil phase and the hydrophilic headgroups remaining in the aqueous phase.

The synergistic or competitive adsorption in mixed surfactant systems has also been explored using MD simulations. tandfonline.comrsc.org For example, in mixtures of anionic and cationic surfactants, strong electrostatic attractions between the oppositely charged headgroups can lead to the formation of a denser and more compact interfacial film compared to the individual surfactants alone. researchgate.nettandfonline.com This can result in a more significant reduction in interfacial tension. rsc.org

Table 2: Key Findings from Molecular Dynamics Simulations of Cationic Surfactants at Interfaces *

Simulated SystemKey FindingSignificance for Interfacial BehaviorReference
Cationic Surfactant at Oil-Water InterfaceSurfactant molecules align with hydrophobic tails in oil and hydrophilic heads in water.Reduces interfacial tension by disrupting the hydrogen bond network of water at the interface. researchgate.net
Anionic-Cationic Surfactant Mixture at InterfaceFormation of a dense interfacial monomolecular layer due to electrostatic attraction.Enhanced reduction of interfacial tension and improved stability of emulsions or foams. researchgate.nettandfonline.com
Cationic Surfactant Interaction with BiomembranesSurfactants can insert into the lipid bilayer, altering its structure and properties.Provides a molecular basis for understanding the biocidal activity and toxicity of these compounds. rsc.orgnih.govrsc.org

Note: This table is based on research on analogous cationic surfactants and illustrates the expected behavior.

Density Functional Theory (DFT) for Property Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org It has become a popular tool in computational chemistry for predicting a wide range of molecular properties with a good balance of accuracy and computational cost. youtube.com

In the context of quaternary ammonium surfactants, DFT can be used to calculate various quantum chemical descriptors that are correlated with macroscopic properties. For instance, DFT calculations can provide insights into the reactivity of the surfactant molecule by determining parameters such as the energies of the frontier molecular orbitals (HOMO and LUMO), the electrostatic potential, and atomic charges. nih.govappliedmineralogy.com

DFT-based descriptors have been successfully used in the development of Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity or toxicity of quaternary ammonium compounds. nih.govappliedmineralogy.com For example, descriptors such as polarizability, the most positive net atomic charges on hydrogen atoms, and entropy have been shown to be important in governing the toxicity of these compounds to aquatic organisms. nih.gov Furthermore, DFT calculations can be employed to predict the formation constants of metal complexes, which can be relevant in understanding the behavior of these surfactants in complex chemical environments. nih.gov

Table 3: Examples of Properties Predicted by DFT for Quaternary Ammonium Compounds *

Predicted PropertyDFT-Derived DescriptorsApplicationReference
Toxicity to AlgaeAlkyl chain lengths, polarizability, net atomic charges, entropyEnvironmental risk assessment nih.govappliedmineralogy.com
Complex Formation ConstantsGibbs free energy of reactionUnderstanding interactions with metal ions in solution nih.gov
Electronic and Magnetic PropertiesLattice parameters, bandgap, Heisenberg coupling constantsMaterials science applications of related compounds rsc.org

Note: This table highlights the predictive capabilities of DFT based on studies of various quaternary ammonium compounds.

Predictive Modeling of Structure-Function Relationships

Predictive modeling, particularly through Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies, aims to establish a mathematical relationship between the chemical structure of a molecule and its physicochemical properties or biological activity. japsonline.comresearchgate.net These models are invaluable for designing new surfactants with desired functionalities.

For quaternary ammonium surfactants, QSAR models have been developed to predict properties like antimicrobial activity. japsonline.comnih.govnih.gov These models typically use molecular descriptors, which can be calculated from the molecular structure, to predict the activity. The descriptors can be constitutional (e.g., molecular weight), topological, or quantum chemical in nature. nih.govjapsonline.com Genetic algorithms and multiple linear regressions are often used to select the most relevant descriptors and build the predictive models. japsonline.com

Table 4: Applications of Predictive Modeling for Quaternary Ammonium Surfactants *

Modeling ApproachPredicted Property/ActivityKey Descriptors/InputsReference
QSARAntibacterial ActivityPhysicochemical properties, molecular descriptors japsonline.com
QSPRCritical Micelle Concentration (CMC), Surface Excess ConcentrationMolecular structure, experimental data arxiv.org
AI-Driven Molecular DesignTailored Surfactant SynthesisMolecular generative models, predictive modeling, reinforcement learning acs.org

Note: This table showcases various predictive modeling techniques and their applications to quaternary ammonium surfactants.

Future Research Directions and Emerging Paradigms

Integration with Nanotechnology and Advanced Materials

The unique properties of quaternary ammonium (B1175870) compounds (QACs) as surfactants make them valuable in the field of nanotechnology and advanced materials. For Lauryldimethylethylammonium ethyl sulfate (B86663), future research is likely to focus on its application as a stabilizing or directing agent in the synthesis of nanoparticles and the functionalization of material surfaces.

One area of exploration is its use in the formulation of electroplating baths for creating advanced metallic coatings. A patent has indicated the use of Lauryldimethylethylammonium ethyl sulfate in an electrolytic tin plating bath, suggesting its role in controlling the deposition of metal ions and influencing the properties of the resulting material. Further research could optimize its concentration and interaction with other bath components to produce coatings with enhanced corrosion resistance, specific crystalline structures, or improved electronic properties.

Additionally, as a cationic surfactant, it has the potential to be used in the synthesis of various nanoparticles, where it can act as a capping agent to control particle size and prevent aggregation. nih.gov Research into similar cationic surfactants, such as those with dodecyl chains, has shown their effectiveness in creating stable nanoparticle dispersions. nih.gov Future studies could investigate the specific effects of the ethyl sulfate counterion and the ethyl and dimethyl substitutions on the nitrogen atom in tailoring the morphology and surface charge of nanoparticles for applications in catalysis, sensing, and biomedical materials. mdpi.com The interaction of such surfactants with materials like graphene oxide and clays (B1170129) is also an active area of research, suggesting possibilities for creating novel nanocomposites. mdpi.comgeoscienceworld.org

Sustainable Synthesis and Circular Economy Approaches

The chemical industry is increasingly focusing on green chemistry principles and the circular economy. For this compound, this translates to developing more sustainable synthesis routes and considering its lifecycle.

Current synthesis of QACs often involves the quaternization of tertiary amines with alkylating agents. srce.hr Future research could focus on utilizing renewable feedstocks for the lauryl, ethyl, and methyl groups. For instance, lauryl alcohol can be derived from coconut or palm kernel oil, and ethanol (B145695) from biomass. rsc.org Research into "green" synthesis methods for QACs, such as using microwave assistance to reduce reaction times and energy consumption, or employing biodegradable starting materials, is an emerging field. mdpi.comuc.pt

From a circular economy perspective, designing for biodegradability is crucial. The stability of the C-N bond in many QACs can lead to persistence in the environment. rsc.org Future research could explore the design of analogous compounds to this compound that incorporate cleavable linkages, such as ester or amide bonds, which would allow the molecule to break down into less harmful components after its intended use. rsc.org Studies on the environmental fate and toxicity of this compound would be essential to inform these sustainable design strategies.

Exploration of Novel Interfacial Phenomena

As a surfactant, the primary function of this compound is to modify the properties of interfaces, such as the boundary between air and water or oil and water. While basic surfactant properties can be inferred, detailed studies on its specific interfacial behavior are lacking in the public domain.

Future research should aim to characterize key interfacial properties, including its critical micelle concentration (CMC), surface tension reduction capabilities, and the thermodynamics of its micellization. These parameters are fundamental to understanding its effectiveness in various applications, from detergents to emulsifiers. The structure of the molecule, with its C12 hydrophobic tail and a relatively small hydrophilic headgroup, suggests it would be an effective surfactant. nih.gov

Furthermore, the interaction of this compound with other molecules at interfaces is a rich area for investigation. This includes its potential to form mixed micelles with other types of surfactants (anionic, non-ionic, or zwitterionic), which can lead to synergistic effects and the creation of novel microstructures in solution. nih.gov The influence of the ethyl sulfate counterion on these interactions, as compared to more common halide counterions, would be a particularly interesting aspect to explore. The behavior of such surfactants at solid-liquid interfaces is also critical for applications like mineral flotation and fabric softening.

Advanced Computational Design of Analogues

Computational chemistry and molecular modeling offer powerful tools for the rational design of new molecules with tailored properties. For this compound, these approaches can be used to design analogues with improved performance or reduced environmental impact.

Molecular dynamics (MD) simulations could be employed to understand the aggregation behavior of this compound at a molecular level, providing insights into micelle structure and dynamics. geoscienceworld.orgrsc.org Such simulations have been used to study similar QACs, revealing how factors like alkyl chain length and headgroup structure influence their interaction with other molecules and surfaces. nih.govrsc.org

Generative models and machine learning are also emerging as powerful tools in molecular design. semanticscholar.org By training these models on datasets of existing surfactants, it is possible to generate novel molecular structures with desired properties, such as high surface activity or enhanced biodegradability. Future research could use the structure of this compound as a starting point to computationally design and screen a library of new analogues. This in silico approach can accelerate the discovery of next-generation surfactants, reducing the need for extensive and time-consuming experimental synthesis and testing.

Q & A

Q. Table 1. Comparison of Analytical Techniques for this compound

TechniqueDetection LimitKey ApplicationsLimitationsReference
LC-MS/MS (ESI–)0.1 ng/mLTrace quantification in urineMatrix effects require dilution
¹H NMR1 mol%Structural confirmationInsensitive to trace impurities
Surface Tension1 µMCMC determinationSensitive to contaminants

Q. Table 2. Common Synthesis Byproducts and Mitigation Strategies

ByproductRemoval MethodAnalytical Validation
Diethylammonium chlorideWater washingTLC (Rf = 0.3 in acetone/hexane)
Unreacted amineAcid-base extractionFTIR (absence of N-H stretch)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.